molecular formula C6H12Cl2O4 B12691876 Dichloromannitol CAS No. 7251-85-6

Dichloromannitol

Cat. No.: B12691876
CAS No.: 7251-85-6
M. Wt: 219.06 g/mol
InChI Key: VSYOJRJNYPFTHS-UHFFFAOYSA-N
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Description

Dichloromannitol is a chemical compound derived from mannitol, a naturally occurring six-carbon sugar alcohol. Mannitol is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . This compound, as its name suggests, is a chlorinated derivative of mannitol, where two hydrogen atoms are replaced by chlorine atoms. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromannitol typically involves the chlorination of mannitol. One common method is the reaction of mannitol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the mannitol molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Dichloromannitol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding chlorinated aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound back to mannitol or other reduced forms.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Chlorinated aldehydes or ketones.

    Reduction: Mannitol or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Dichloromannitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichloromannitol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The chlorinated groups in this compound can form hydrogen bonds and other interactions with biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloromannitol is unique due to its dual chlorination, which imparts distinct chemical properties compared to mannitol and other chlorinated derivatives. This makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

7251-85-6

Molecular Formula

C6H12Cl2O4

Molecular Weight

219.06 g/mol

IUPAC Name

1,6-dichlorohexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2

InChI Key

VSYOJRJNYPFTHS-UHFFFAOYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)Cl

Canonical SMILES

C(C(C(C(C(CCl)O)O)O)O)Cl

Origin of Product

United States

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